5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C12H8Cl2O4 It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a dichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 2,5-dichlorophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dichlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to active sites on enzymes or receptors, inhibiting their function. The furan ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenoxy group.
5-[(2,5-Dichlorophenoxy)methyl]-2-furoic acid: A methyl ester derivative of the original compound.
Uniqueness
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABYPFRCFVPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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